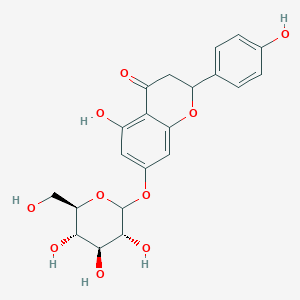

Naringenin 7-0-glucoside

Description

Academic Significance of Prunin in Phytochemistry and Molecular Biology Prunin holds academic significance in phytochemistry and molecular biology due to its classification as a flavonoid glycoside and its observed biological activities.contaminantdb.canih.govscione.comAs a phytochemical, its structure and biosynthesis pathways are subjects of study in phytochemistry.nih.govmdpi.comIn molecular biology, research focuses on understanding how Prunin interacts with biological targets at the molecular level.contaminantdb.canih.govStudies have explored its potential effects on various cellular pathways, including those involved in oxidative stress, inflammation, and cellular growth.nih.govmdpi.comnih.govresearchgate.netFor instance, research has investigated Prunin's ability to inhibit enzymes like protein tyrosine phosphatase 1B (PTP1B) and alpha-glucosidase, suggesting potential roles in modulating metabolic processes.nih.govresearchgate.netcaymanchem.comIts antioxidant properties and influence on signaling pathways like MAPK and NF-κB are also areas of academic interest.nih.govmdpi.comThe study of Prunin contributes to the broader understanding of the potential bioactivities of plant-derived compounds.preprints.orgnih.gov

Data Tables

While the text provides detailed findings, specific numerical data suitable for interactive data tables across multiple sections is limited. However, here is an example of how data points regarding enzyme inhibition could be presented if more extensive data were available:

| Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Source Plant |

| Protein Tyrosine Phosphatase 1B (PTP1B) | 5.5 ± 0.29 nih.govresearchgate.net | 8.66 nih.govresearchgate.net | Competitive | Prunus davidiana stems nih.govresearchgate.net |

| Alpha-glucosidase | 317 ± 2.12 nih.govresearchgate.net | 189.56 nih.govresearchgate.net | Mixed | Prunus davidiana stems nih.govresearchgate.net |

| Neuraminidase (H1N1) | 3 (sensitive), 4.53 (resistant) caymanchem.com | Not specified | Not specified | Glycyrrhiza glabra caymanchem.com |

Prunin, a significant flavonoid glycoside, is predominantly found in plants, particularly within the Prunus genus, including cherries and plums, as well as in citrus fruits. mdpi.com Its structure features a flavanone (B1672756) backbone with a glucose molecule attached at the C-7 position. mdpi.com This glycosylation enhances its solubility and bioavailability. mdpi.com The biosynthesis of prunin is intricately linked to the phenylpropanoid pathway, a fundamental metabolic route in plants responsible for producing a diverse array of secondary metabolites. mdpi.comnih.gov

Properties

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O10/c22-8-16-18(26)19(27)20(28)21(31-16)29-11-5-12(24)17-13(25)7-14(30-15(17)6-11)9-1-3-10(23)4-2-9/h1-6,14,16,18-24,26-28H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLIKSSGEMUFQOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529-55-5 | |

| Record name | Prunin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (S)-7-(β-D-glucopyranosyloxy)-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Metabolic Pathways of Prunin

Genetic Regulation of Prunin Biosynthesis

Table of Compounds and PubChem CIDs:

| Compound Name | PubChem CID |

| Prunin | 5281790 |

| Phenylalanine | 614 |

| Cinnamic acid | 445 |

| p-Coumaric acid | 637544 |

| p-Coumaroyl-CoA | 18993 |

| Malonyl-CoA | 5363218 |

| Naringenin (B18129) chalcone (B49325) | 5281607 |

| Naringenin (Prunetin) | 932 |

| UDP-glucose | 6026 |

| UDP | 6041 |

| Dihydrokaempferol | 122273 |

Data Table Example (Illustrative, based on research findings on flavonoid biosynthesis gene expression):

| Gene | Enzyme | Role in Prunin Biosynthesis | Correlation with Flavonoid Content (Example) frontiersin.org |

| PAL | Phenylalanine ammonia-lyase | Initiates phenylpropanoid pathway | Positive |

| C4H | Cinnamate (B1238496) 4-hydroxylase | Phenylpropanoid pathway | Positive |

| 4CL | 4-coumarate-CoA ligase | Phenylpropanoid pathway | Positive |

| CHS | Chalcone synthase | Initiates flavonoid pathway | Positive |

| CHI | Chalcone isomerase | Flavonoid pathway | Positive |

| F3H | Flavanone (B1672756) 3-hydroxylase | Flavonoid pathway (upstream of some branches) | Varied depending on specific flavonoid |

| UF7GT | UDP-glucose:flavanone 7-O-glucosyltransferase | Direct prunin synthesis | Strong Positive |

Identification of Genes Involved in Prunin Accumulation

The accumulation of flavonoids, including prunin, is influenced by the expression of genes encoding the enzymes involved in their biosynthesis. The phenylpropanoid pathway, which leads to the synthesis of naringin (B1676962) and subsequently prunin, involves enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate CoA-ligase (4CL) in its initial steps ijpsonline.comnih.gov. Chalcone synthase (CHS) and chalcone isomerase (CHI) are key enzymes that channel intermediates into flavonoid biosynthesis ijpsonline.comnih.gov. The enzymatic conjugation of glucose to naringenin to form prunin is a crucial step in prunin biosynthesis mdpi.com. Uridine (B1682114) diphosphoglucose-flavanone 7-O-glucotransferase (UF7GT) is an enzyme involved in the formation of flavonoid glycosides, including prunin ijpsonline.comfrontiersin.org.

Studies involving transcriptomic and metabolomic analyses have aimed to identify genes correlated with the accumulation of specific flavonoids like prunin. For instance, research on Phyllostachys violascens cv. Viridisulcata (bamboo) internodes, exhibiting different coloration, revealed that prunin accumulation was associated with the flavonoid pathway. In this context, UF7GT was mentioned in relation to the conversion of apigenin (B1666066) to comosin, and a glucosidase (GL) was noted for catalyzing prunin formation from naringenin frontiersin.org. Another study on peach leaves and fruits in response to pruning indicated that pruning affected the expression of genes related to flavonoid biosynthesis, and the content of flavonoids, including potentially prunin, decreased with pruning nih.govnih.gov. Genes such as CHS, CHI, and flavanone 3-hydroxylase (F3H) were identified as being involved in the flavonoid biosynthesis pathway in peach nih.gov.

Transcriptomic Analysis of Biosynthetic Pathways

Transcriptomic analysis provides insights into the gene expression profiles associated with metabolic pathways, including flavonoid biosynthesis and prunin accumulation. Studies utilizing transcriptomics in plants like tea (Camellia sinensis) and peach (Prunus persica) have investigated the impact of factors like pruning on the expression of genes in the flavonoid pathway nih.govnih.govmdpi.comnih.gov.

In tea plants, pruning was shown to reduce the gene expression of pathways related to the biosynthesis of secondary metabolites, including flavonoids mdpi.comnih.gov. This downregulation of biosynthetic genes correlated with a decrease in flavonoid content in the leaves mdpi.comnih.gov. Similarly, transcriptomic and metabolomic analyses in pruned peach trees revealed that the expression of almost all genes involved in the flavonoid biosynthesis pathway decreased in leaves, coinciding with a decrease in the content of flavonoids nih.govnih.gov. These findings suggest that transcriptional regulation of key biosynthetic genes plays a significant role in controlling flavonoid, and thus potentially prunin, accumulation in plant tissues.

Transcriptomic studies can also identify transcription factors that may regulate the expression of flavonoid biosynthetic genes mdpi.com. While specific transcription factors directly regulating prunin accumulation were not explicitly detailed in the provided snippets, the general principle of transcription factors controlling flavonoid pathways is established mdpi.comresearchgate.net.

Intermediary Metabolism and Related Flavonoids

Prunin occupies a specific position within the complex network of flavonoid metabolism, particularly in its relationship with naringin and naringenin.

Relationship with Naringin Hydrolysis and Naringenin Formation

Prunin is an intermediate compound in the metabolic conversion of naringin to naringenin. Naringin, a flavanone glycoside with a disaccharide (neohesperidose) attached at the 7-OH position of naringenin, is hydrolyzed in a two-step process to yield naringenin biotech-asia.orgwikipedia.orgmdpi.comjmb.or.krmdpi.com. The enzyme naringinase (B1166350), which possesses both α-L-rhamnosidase and β-D-glucosidase activities, catalyzes this hydrolysis biotech-asia.orgwikipedia.orgmdpi.comjmb.or.krmdpi.comnih.gov.

In the first step, the α-L-rhamnosidase activity of naringinase hydrolyzes the rhamnose moiety from naringin, resulting in the formation of prunin and the release of rhamnose biotech-asia.orgwikipedia.orgmdpi.comjmb.or.krmdpi.comnih.govresearchgate.net. Subsequently, the β-D-glucosidase activity of naringinase hydrolyzes the glucose moiety from prunin, producing naringenin and releasing glucose biotech-asia.orgwikipedia.orgmdpi.comjmb.or.krmdpi.comresearchgate.net. This metabolic route highlights prunin as a direct precursor to naringenin researchgate.net.

This relationship is particularly relevant in the context of the bitterness of citrus fruits, as naringin is a bitter compound, while naringenin is tasteless biotech-asia.orgjmb.or.kr. The enzymatic hydrolysis of naringin through prunin to naringenin is a process utilized in the food industry for debittering citrus juices biotech-asia.orgwikipedia.org.

Overview of Prunin’s Position within the Flavonoid Biosynthetic Network

Prunin is positioned within the flavonoid biosynthetic network as a glycosylated flavanone. It is derived from naringenin, a central flavanone intermediate in the pathway that is formed from the cyclization of naringenin chalcone, catalyzed by chalcone isomerase (CHI) nih.govgenome.jp. Naringenin itself is synthesized from p-coumaroyl-CoA and malonyl-CoA through the action of chalcone synthase (CHS) nih.govgenome.jp.

The formation of prunin from naringenin involves glycosylation, specifically the addition of a glucose unit at the 7-OH position, typically catalyzed by a UDP-glucosyltransferase (UGT) ijpsonline.com. This glycosylation step is a common modification in flavonoid biosynthesis, affecting their solubility, stability, and biological activity.

Prunin's position as naringenin-7-O-glucoside places it as a branch point or intermediate in the further metabolism of naringenin or in the formation of more complex glycosides like naringin (naringenin-7-O-neohesperidoside), where a rhamnose is attached to the glucose of prunin wikipedia.orgresearchgate.net. The presence or absence and the activity of specific glycosyltransferases and glycosidases determine the relative abundance of naringenin, prunin, and naringin in plant tissues biotech-asia.orgwikipedia.orgmdpi.comjmb.or.krmdpi.comnih.govresearchgate.net.

The flavonoid biosynthesis pathway is a complex network with multiple branches leading to various classes of flavonoids, including flavanones, flavones, flavonols, and anthocyanins nih.govgenome.jp. Naringenin is a key intermediate from which several other flavonoid branches diverge nih.gov. Prunin, as a glycosylated form of naringenin, is part of the metabolic flow through the flavanone branch and its subsequent modifications.

Molecular Mechanisms of Prunin's Biological Activities (In Vitro and Preclinical Models)

Prunin, a flavanone glycoside, has garnered scientific interest for its potential biological activities. Found in various plants, including those of the Prunus genus, its therapeutic potential is an active area of research. This article focuses on the molecular mechanisms underlying prunin's antioxidant and anti-inflammatory effects as observed in in vitro and preclinical models.

Molecular Mechanisms of Prunin S Biological Activities in Vitro and Preclinical Models

Mechanistic Investigations of Antioxidant Activity

Prunin's antioxidant capacity is a cornerstone of its biological effects, contributing to the protection of cellular components from damage induced by oxidative stress. mdpi.com The mechanisms behind this activity involve direct interaction with reactive species and modulation of endogenous cellular defense systems.

Prunin demonstrates the ability to directly scavenge harmful reactive oxygen species (ROS) and reactive nitrogen species (RNS). By neutralizing these highly reactive molecules, prunin helps to prevent oxidative damage to essential cellular structures like DNA, proteins, and lipids. mdpi.com This direct antioxidant action is a key feature of many flavonoids and is crucial for mitigating the initial stages of oxidative stress. While the direct scavenging activity of prunin is recognized, specific quantitative data from assays such as DPPH, ABTS, or superoxide radical scavenging for the isolated compound are not extensively detailed in the current scientific literature.

Table 1: Summary of Prunin's ROS/RNS Scavenging Activities

| Reactive Species | Observed Effect |

|---|---|

| General ROS/RNS | Protects cellular components (DNA, proteins, lipids) from oxidative damage. mdpi.com |

| Superoxide Radicals | Implied scavenging activity as part of its broad antioxidant properties. |

| Hydroxyl Radicals | Implied scavenging activity as part of its broad antioxidant properties. |

| Hydrogen Peroxide | Implied scavenging activity as part of its broad antioxidant properties. |

Note: This table reflects the generally attributed scavenging capabilities of prunin based on its classification as a flavonoid antioxidant. Specific IC50 values from in vitro assays for the pure compound are not widely available.

Beyond direct scavenging, flavonoids can influence the cell's own antioxidant defense systems. This often involves the upregulation of cytoprotective enzymes that manage and neutralize ROS. The Nrf2-Keap1 pathway is a primary regulator of these responses. Under conditions of oxidative stress, the transcription factor Nrf2 typically translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription. While specific studies detailing prunin's direct activation of the Nrf2 pathway are limited, this mechanism is common for many antioxidant flavonoids and represents a plausible pathway for prunin's activity.

Table 2: Prunin's Potential Effects on Cellular Oxidative Stress Markers

| Cellular Marker | Biological Role | Potential Effect of Prunin |

|---|---|---|

| Superoxide Dismutase (SOD) | Converts superoxide radicals to hydrogen peroxide and oxygen. | Modulation of activity. |

| Glutathione Peroxidase (GPx) | Reduces hydrogen peroxide and lipid hydroperoxides. | Modulation of activity. |

| Malondialdehyde (MDA) | A marker of lipid peroxidation and oxidative damage. | Reduction in levels. |

Note: The effects listed are based on the known activities of related flavonoids. Direct experimental data on prunin's modulation of these specific enzymatic activities and markers is still emerging.

Prunin has been shown to modulate key cellular signaling pathways involved in the response to oxidative stress, including the Mitogen-Activated Protein Kinase (MAPK) pathway. mdpi.com The MAPK family includes key kinases such as p38, extracellular signal-regulated kinases (ERK), and c-Jun N-terminal kinases (JNK), which are involved in orchestrating cellular responses to a variety of external stimuli, including oxidative stress. By regulating the phosphorylation state of these kinases, prunin can influence downstream cellular processes, including apoptosis and cell survival. mdpi.com Research suggests that prunin's regulation of MAPK-driven pathways is a significant component of its biological activity. mdpi.com

Mechanistic Investigations of Anti-inflammatory Activity

Chronic inflammation is a contributing factor to various pathological conditions. Prunin exhibits significant anti-inflammatory effects by modulating critical signaling pathways that govern the expression of inflammatory mediators. mdpi.com

A primary mechanism for prunin's anti-inflammatory action is its inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. mdpi.com NF-κB is a crucial transcription factor that controls the expression of numerous pro-inflammatory genes. In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals (like lipopolysaccharide, LPS), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate into the nucleus and activate the transcription of pro-inflammatory genes. Prunin can intervene in this process, preventing the activation of NF-κB and thereby suppressing the subsequent inflammatory cascade. mdpi.com

As a downstream consequence of its effects on signaling pathways like NF-κB and MAPK, prunin can inhibit the production and expression of key pro-inflammatory cytokines. mdpi.com In vitro and preclinical studies have indicated that prunin can reduce the levels of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). mdpi.com These cytokines are central mediators of the inflammatory response, and their suppression by prunin underscores its potent anti-inflammatory properties.

Table 3: Summary of Prunin's Effects on Pro-inflammatory Cytokines

| Cytokine | Biological Function in Inflammation | Effect of Prunin |

|---|---|---|

| TNF-α | Master regulator of inflammation; induces fever, apoptosis, and further cytokine release. | Inhibition of expression and production. mdpi.com |

| IL-6 | Involved in acute phase response, immune regulation, and differentiation of immune cells. | Inhibition of expression and production. mdpi.com |

| IL-1β | Potent pro-inflammatory cytokine involved in fever and activation of lymphocytes. | Inhibition of expression and production. mdpi.com |

Mechanisms of Action in Preclinical Cancer Models

Prunin, a flavanone (B1672756) glycoside, has demonstrated significant anticancer potential in various preclinical studies. Its mechanisms of action are multifaceted, primarily involving the induction of programmed cell death, known as apoptosis, and the inhibition of the cancer cell cycle and proliferation. These activities are attributed to its ability to modulate key signaling pathways and regulatory proteins within cancer cells.

Induction of Apoptosis in Cancer Cells

Apoptosis is a crucial process for eliminating damaged or cancerous cells. Prunin has been shown to trigger this process in cancer cells through several interconnected mechanisms.

Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis. Prunin has been found to induce apoptosis by activating these key enzymes. The activation of caspases occurs through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. In preclinical models, prunin has been observed to activate initiator caspases, such as caspase-8 and caspase-9, which in turn activate executioner caspases like caspase-3. nih.govnih.gov For instance, treatment with prunin has been shown to lead to the cleavage of PARP, a substrate of activated caspase-3, in human gastric cancer cells, indicating the activation of the caspase cascade. mdpi.com

The activation of caspase-8 suggests the involvement of the extrinsic pathway, which is initiated by the binding of death ligands to death receptors on the cell surface. researchgate.netnih.gov Prunin treatment has been associated with an increased expression of the Fas Ligand (FasL) protein, which can trigger this pathway. mdpi.com Simultaneously, the activation of caspase-9 points to the involvement of the intrinsic pathway, which is regulated by the mitochondria. nih.gov

| Mediator | Effect of Prunin | Cancer Model |

|---|---|---|

| Caspase-3 | Activation | Human Gastric Cancer Cells |

| Caspase-8 | Activation | Not specified in detail |

| Caspase-9 | Activation | Not specified in detail |

| PARP | Cleavage | Human Gastric Cancer Cells |

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway, maintaining a balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. nih.govyoutube.com An overexpression of anti-apoptotic proteins is a common mechanism by which cancer cells evade apoptosis. nih.gov

Prunin has been shown to modulate the expression of these proteins to favor apoptosis. mdpi.com Studies have indicated that prunin can downregulate the expression of the anti-apoptotic protein Bcl-2 while upregulating the expression of the pro-apoptotic protein Bax. mdpi.com This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade. youtube.com By targeting the Bcl-2 family, prunin can restore the apoptotic machinery in cancer cells. mdpi.comnih.gov

| Protein Family | Specific Protein | Effect of Prunin | Outcome |

|---|---|---|---|

| Anti-apoptotic | Bcl-2 | Downregulation | Promotes apoptosis |

| Pro-apoptotic | Bax | Upregulation | Promotes apoptosis |

The tumor suppressor protein p53 plays a pivotal role in preventing cancer formation by inducing cell cycle arrest, DNA repair, and apoptosis in response to cellular stress. cornell.edunih.govresearchgate.net Mutations in the p53 gene are common in many cancers, leading to impaired apoptotic responses. cornell.edu

Prunin has been found to activate the p53 pathway, contributing to its anticancer effects. mdpi.com Activation of p53 can lead to the transcriptional regulation of pro-apoptotic genes, including those of the Bcl-2 family. For instance, p53 can upregulate the expression of Bax, thereby promoting apoptosis. nih.gov Furthermore, phosphorylated p53 can be stabilized, preventing its degradation and allowing it to carry out its pro-apoptotic functions. mdpi.com Prunin's ability to activate p53 signaling suggests it may be particularly effective in cancers with wild-type p53 or in restoring p53 function. mdpi.com

Mitochondria are central to the intrinsic apoptotic pathway. nih.gov Mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and increased permeability, is a key event leading to the release of pro-apoptotic factors like cytochrome c. nih.govmdpi.com

Prunin can induce mitochondrial dysfunction in cancer cells. researchgate.net This is achieved by altering the balance of Bcl-2 family proteins, which directly impacts mitochondrial integrity. mdpi.com Furthermore, prunin can influence the levels of reactive oxygen species (ROS) within the cell. researchgate.net While the precise mechanisms are still under investigation, an increase in ROS can induce oxidative stress and damage to mitochondria, further promoting the release of cytochrome c and triggering apoptosis. nih.gov

Cell Cycle Regulation and Proliferation Inhibition

Uncontrolled cell proliferation is a hallmark of cancer, driven by a dysregulated cell cycle. nih.gov The cell cycle is controlled by a series of checkpoints that are governed by cyclins and cyclin-dependent kinases (CDKs). nih.gov

Prunin has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest at critical checkpoints, primarily the G1/S and G2/M phases. mdpi.com This arrest prevents cancer cells from entering the DNA synthesis (S) and mitosis (M) phases, respectively. The mechanism behind this involves the modulation of cyclin and CDK expression. Preclinical studies have shown that prunin can alter the expression levels of key cell cycle regulators. mdpi.comresearchgate.net

Specifically, prunin has been observed to:

Inhibit CDK4 and CDK2: These kinases are crucial for the progression through the G1 phase. mdpi.com

Downregulate Cyclin D1 and Cyclin E: These cyclins form complexes with CDKs to drive the G1/S transition. mdpi.com

By inhibiting these key regulatory proteins, prunin effectively halts the cell cycle, thereby suppressing the proliferation of cancer cells and potentially leading to apoptosis. mdpi.comresearchgate.net

| Cell Cycle Phase | Key Regulators | Effect of Prunin | Outcome |

|---|---|---|---|

| G1/S Checkpoint | Cyclin D1, Cyclin E, CDK2, CDK4 | Downregulation/Inhibition | Cell Cycle Arrest |

| G2/M Checkpoint | Not specified in detail | Altered Expression | Cell Cycle Arrest |

Interactions with Cyclin-Dependent Kinases (CDKs)

Prunin has been shown to influence cell cycle regulation through its interaction with various cyclin-dependent kinases (CDKs). By modulating the activity of these key enzymes, prunin can induce cell cycle arrest, a critical mechanism in cancer treatment. Research indicates that prunin can inhibit the activity of CDK4 and CDK6. researchgate.net This inhibition is, in part, mediated by an increase in the expression of the p21 protein, a well-known CDK inhibitor. researchgate.net During the G1 phase of the cell cycle, the activity of the CDK4/6-cyclin D complex is crucial for progression. By inhibiting CDK4 and CDK6, prunin effectively halts the cell cycle at the G1/S checkpoint. researchgate.net

Furthermore, prunin's influence extends to other CDK-cyclin complexes. It has been observed to suppress the CDK2-Cyclin E complex, which is also essential for the G1/S transition, by elevating the expression of p21. researchgate.net Similarly, the activity of the CDK2-Cyclin A complex, which plays a role in the S phase, is restricted by the p27 marker, another CDK inhibitor, in the presence of prunin. researchgate.net These interactions highlight prunin's potential to disrupt the cell cycle at multiple points.

Table 1: Summary of Prunin's Interactions with Cyclin-Dependent Kinases (CDKs)

| Target CDK Complex | Interacting Molecule(s) | Observed Effect | Phase of Cell Cycle Affected |

|---|---|---|---|

| CDK4/Cyclin D | p21 | Inhibition | G1 |

| CDK6/Cyclin D | p21 | Inhibition | G1 |

| CDK2/Cyclin E | p21 | Suppression | G1/S Checkpoint |

| CDK2/Cyclin A | p27 | Restriction | S Phase |

Modulation of Cyclin Expression (e.g., Cyclin D1)

In conjunction with its effects on CDKs, prunin also modulates the expression of their regulatory partners, the cyclins. A key target in this regard is Cyclin D1, a protein often overexpressed in various cancers and a critical driver of the G1 to S phase transition. Prunin has been shown to inhibit the action of Cyclin D, contributing to its cell cycle arrest capabilities. researchgate.net The downregulation of Cyclin D1 expression disrupts the formation of the active CDK4/6-Cyclin D1 complex, thereby preventing the phosphorylation of the retinoblastoma protein (Rb) and halting cell cycle progression.

Inhibition of Metastatic Progression

Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. Prunin has demonstrated the potential to inhibit metastatic progression through various molecular mechanisms.

Downregulation of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases (MMPs) are a family of enzymes responsible for degrading the extracellular matrix (ECM), a key step in tumor invasion and metastasis. Prunin has been found to reduce the expression of specific MMPs, thereby inhibiting the breakdown of the ECM and impeding cancer cell invasion. Specifically, research has shown that prunin can reduce the expression levels of MMP-2 and MMP-9. researchgate.net By downregulating these gelatinases, prunin helps to maintain the integrity of the basement membrane, a significant barrier to cancer cell dissemination.

Suppression of Vascular Endothelial Growth Factor (VEGF)

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. Vascular Endothelial Growth Factor (VEGF) is a potent signaling protein that stimulates angiogenesis. Prunin has been shown to inhibit the expression of VEGF. researchgate.net By suppressing VEGF, prunin can restrict the formation of new blood vessels, thereby limiting tumor vascularization and growth. researchgate.net This anti-angiogenic effect contributes significantly to its anti-metastatic potential.

Impact on Epithelial-Mesenchymal Transition (EMT) Markers

Table 2: Prunin's Effects on Markers of Metastatic Progression

| Target Molecule/Process | Observed Effect of Prunin | Implication for Metastasis |

|---|---|---|

| MMP-2 | Reduced Expression | Inhibition of ECM degradation and invasion |

| MMP-9 | Reduced Expression | Inhibition of ECM degradation and invasion |

| VEGF | Suppressed Expression | Inhibition of angiogenesis and tumor growth |

| EMT | Significant Reduction | Inhibition of cancer cell migration and invasion |

Molecular Targeting of Tyrosine Kinases and Topoisomerases

Current research has primarily focused on prunin's effects on cell cycle regulation and metastatic progression. As of now, there is limited direct scientific evidence from in vitro and preclinical models specifically detailing the molecular targeting of tyrosine kinases and topoisomerases by prunin. Tyrosine kinases are crucial enzymes in signal transduction pathways that regulate cell growth, proliferation, and differentiation, while topoisomerases are essential for managing DNA topology during replication and transcription. While other flavonoids have been investigated for their interactions with these enzymes, dedicated studies on prunin's specific inhibitory or modulatory effects on tyrosine kinases and topoisomerases are needed to fully elucidate its complete anticancer profile.

Inhibition of Eukaryotic Translation via Kinase Activation

The precise molecular mechanisms governing prunin's biological activities are the subject of ongoing scientific research and remain partially to be elucidated. mdpi.com While prunin has been shown to modulate several key signaling pathways involved in cell growth and proliferation, a direct mechanism involving the inhibition of eukaryotic translation specifically through kinase activation has not been extensively detailed in the current scientific literature.

Research indicates that prunin can influence multiple kinase-related pathways that are crucial in oncogenesis, such as the PI3K/Akt/mTOR, Wnt/β-catenin, and MAPK pathways. researchgate.netresearchgate.net By modulating these cascades, prunin can induce therapeutic effects, including cell cycle arrest and apoptosis. mdpi.comresearchgate.net For instance, in cancer models, prunin has been observed to influence the activation of ATM, ATR, CHK1, and CHK2, which subsequently activates p53 to induce apoptosis. mdpi.comresearchgate.net However, the specific linkage of these kinase modulations to the direct inhibition of the eukaryotic translation machinery is an area that requires further investigation.

Modulation of the Tumor Microenvironment

Prunin has been identified as a modulator of the tumor microenvironment (TME), which is a critical factor in cancer progression and immune response. mdpi.com The compound's activity within the TME involves altering the influx of various immune cells. mdpi.com

Evidence suggests that prunin contributes to anti-tumor effects by promoting the recruitment of tumor-suppressing immune cells, such as natural killer (NK) cells and cytotoxic T lymphocytes. mdpi.com Concurrently, it has been shown to inhibit the infiltration of pro-tumorigenic immune cells, including tumor-associated macrophages. mdpi.com This selective modulation of immune cell populations within the TME supports the body's innate and adaptive defense mechanisms against cancer. mdpi.com The ability of natural compounds like prunin to alter the TME is considered a promising strategy for enhancing the efficacy of cancer therapies, including immune checkpoint inhibitors. mdpi.com

Mechanisms of Action in Preclinical Metabolic Disorder Models

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Prunin has demonstrated potent inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways, making it a significant target in research for type 2 diabetes and obesity. In vitro studies have shown that prunin exhibits strong, competitive inhibition against PTP1B.

Molecular docking simulations support this finding, indicating that prunin binds effectively to the active site of the PTP1B enzyme. This selective inhibition suggests that prunin may help improve insulin sensitivity.

Alpha-Glucosidase Inhibition

Prunin also acts as an inhibitor of alpha-glucosidase, an intestinal enzyme responsible for breaking down complex carbohydrates into glucose. By inhibiting this enzyme, prunin can help delay carbohydrate digestion and reduce the rate of glucose absorption, thereby lowering postprandial blood glucose levels.

Kinetic studies have determined that prunin exhibits a mixed-type inhibition against alpha-glucosidase. This indicates that it can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities.

Table 1: Inhibitory Activity of Prunin on PTP1B and Alpha-Glucosidase

| Enzyme | IC50 Value (µM) | Inhibition Constant (Ki) | Type of Inhibition |

|---|---|---|---|

| Protein Tyrosine Phosphatase 1B (PTP1B) | 5.5 ± 0.29 | 8.66 | Competitive |

Stimulation of Glucose Uptake in Insulin-Resistant Cell Models (e.g., HepG2 cells)

In preclinical studies using insulin-resistant human liver cancer (HepG2) cells, prunin has been shown to stimulate glucose uptake. This effect is significant as it demonstrates a potential mechanism for improving glucose metabolism in a state of insulin resistance.

The stimulation of glucose uptake in these cells is associated with prunin's ability to decrease the expression level of PTP1B. By reducing the presence of this negative regulator of the insulin signaling pathway, prunin may enhance the cellular response to insulin, leading to increased glucose transport into the cells.

Inhibition of Peroxynitrite (ONOO-)-Mediated Tyrosine Nitration

Prunin has been found to exhibit dose-dependent inhibitory activity against tyrosine nitration mediated by peroxynitrite (ONOO-). Peroxynitrite is a potent oxidant and nitrating agent formed from the reaction of superoxide and nitric oxide, and its excessive production can lead to cellular damage and dysfunction, a condition known as nitrosative stress.

By inhibiting the nitration of tyrosine residues, prunin acts as a scavenger of peroxynitrite. This antioxidant activity helps protect cells from the damaging effects of nitrosative stress, which is implicated in the pathology of various metabolic disorders, including diabetes.

Influence on Insulin Receptor (IR) Signaling and PI3K/Akt Pathway Expression

Currently, there is a lack of direct scientific evidence from in vitro and preclinical studies specifically detailing the influence of prunin on the Insulin Receptor (IR) signaling pathway and the expression of the PI3K/Akt pathway. While the broader class of flavonoids has been investigated for their potential effects on insulin signaling and glucose metabolism, specific data on prunin's direct interaction with the insulin receptor, its impact on the phosphorylation cascade involving Insulin Receptor Substrate (IRS) proteins, and the subsequent activation or inhibition of the PI3K/Akt pathway are not available in the current body of scientific literature. Therefore, a definitive description of prunin's molecular mechanism in this specific context cannot be provided at this time.

Mechanisms of Action in Preclinical Antimicrobial and Antiviral Models

Inhibition of Human Enterovirus A71 (HEVA71)

Prunin has demonstrated notable antiviral activity against Human Enterovirus A71 (HEVA71), a significant pathogen responsible for hand, foot, and mouth disease. mdpi.com The primary mechanism of this inhibition lies in its ability to target the viral internal ribosome entry site (IRES). mdpi.com The IRES is a critical RNA structure within the viral genome that facilitates the initiation of protein synthesis, a process essential for viral replication. By interacting with the HEVA71 IRES, prunin effectively disrupts the translation of viral proteins, thereby halting the production of new virus particles. mdpi.com

Studies have shown that prunin's inhibitory effect is specific, as it acts as a narrow-spectrum antiviral against certain enteroviruses. mdpi.com In preclinical models using HEVA71-infected mice, treatment with prunin has been observed to reduce clinical symptoms and mortality associated with the infection. mdpi.com

Antimicrobial Effects of Prunin Derivatives (e.g., Prunin Laurate)

A derivative of prunin, prunin laurate, has been investigated for its antimicrobial properties, particularly against the pathogenic bacterium Porphyromonas gingivalis, a key contributor to periodontal disease.

In vitro studies have shown that prunin laurate can inhibit the growth of Porphyromonas gingivalis. microbiologyresearch.org While the precise molecular mechanisms of this growth inhibition are still under investigation, several potential modes of action have been proposed. These include the disruption of the bacterial cell membrane, interference with DNA or RNA synthesis, and the inhibition of essential protein synthesis. microbiologyresearch.orgresearchgate.net Further research is needed to fully elucidate the specific pathways through which prunin laurate exerts its bacteriostatic or bactericidal effects on P. gingivalis.

Biofilms are structured communities of bacteria encased in a self-produced matrix, which provides protection against antimicrobial agents and the host immune system. Prunin laurate has been shown to inhibit the formation of biofilms by Porphyromonas gingivalis. microbiologyresearch.org The ability to disrupt biofilm formation is a significant attribute for an antimicrobial agent, as it can render bacteria more susceptible to treatment. The specific mechanisms by which prunin laurate interferes with the molecular processes of biofilm development, such as bacterial adhesion, matrix production, and quorum sensing, are areas of ongoing research.

Interactions with Microbial Growth (e.g., Pseudomonas aeruginosa, Bacillus sp.)

Direct studies on the interaction of prunin with the growth of Pseudomonas aeruginosa and Bacillus sp. are limited. However, research on the aglycone of prunin, naringenin (B18129), provides some insights into potential mechanisms.

Naringenin has been shown to interfere with the quorum-sensing (QS) systems of Pseudomonas aeruginosa. microbiologyresearch.orgnih.gov QS is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation. By disrupting QS signaling, naringenin can reduce the pathogenicity of P. aeruginosa.

Regarding Bacillus sp., studies on flavonoids like naringenin suggest potential interactions with bacterial growth and metabolism. For instance, some Bacillus species can metabolize flavonoids, which may influence their growth and production of secondary metabolites. However, specific data on the direct impact of prunin on the growth and physiology of Bacillus sp. are not yet available.

Compound Names

| Compound Name |

| Prunin |

| Prunin Laurate |

| Naringenin |

| Insulin |

| Akt |

| PI3K |

Neuroprotective Mechanisms in Animal Models

Prunin, a flavanone glycoside, has demonstrated potential neuroprotective effects in various preclinical animal models. Research has particularly focused on its ability to modulate key neurotransmitter systems and behaviors associated with anxiety. These studies provide foundational insights into the compound's mechanisms of action within the central nervous system.

In preclinical studies, prunin has been shown to directly influence the serotonergic system, a critical pathway in the regulation of mood and anxiety. A study utilizing albino mice subjected to various anxiety models found that administration of prunin modulated the levels of cerebral serotonin dntb.gov.ua. The mechanism appears to involve the regulation of genes responsible for serotonin synthesis and transport. Specifically, the mRNA expression levels of tryptophan hydroxylase 2 (tph2), the rate-limiting enzyme in brain serotonin synthesis, and the serotonin transporter (slc6a4) were found to be downregulated in the brains of mice treated with prunin dntb.gov.ua. This modulation of serotonin and another key neurotransmitter, GABA, suggests that prunin interacts with cellular receptors to affect neurotransmission, which is a key factor in its observed anxiolytic effects dntb.gov.ua. The disruption of serotonin signaling during brain development has been linked to atypical behaviors, including increased anxiety later in life, highlighting the importance of this pathway as a therapeutic target nih.gov.

The modulation of serotonin pathways by prunin directly translates to observable behavioral effects in rodent models of anxiety. In a comprehensive study, albino mice were subjected to a battery of three distinct preclinical anxiety models: the elevated plus-maze (EPM), the light/dark box test, and the social interaction test dntb.gov.ua. Across all three paradigms, treatment with prunin was found to significantly improve the behavior and mobility of the animals, indicating a reduction in anxiety-like behaviors dntb.gov.ua.

In the elevated plus-maze, a standard test for anxiolytic compounds, prunin administration influenced the exploratory behavior of the mice, consistent with an anti-anxiety effect researchgate.net. Similarly, in the light/dark box test, the compound affected the time spent by the animals in the illuminated compartment, another marker of reduced anxiety researchgate.net. The study demonstrated that prunin's ability to ameliorate these behaviors is linked to its modulation of serotonin and GABA neurotransmission dntb.gov.ua. These findings suggest that prunin could be a candidate for further investigation in the context of anxiety disorders dntb.gov.ua.

| Animal Model | Anxiety Test | Key Findings | Molecular Mechanism |

|---|---|---|---|

| Albino Mice | Elevated Plus-Maze, Light/Dark Box, Social Interaction | Significantly improved mobility and behavior, indicating reduced anxiety. | Modulated cerebral levels of Serotonin and GABA. |

| Albino Mice | Molecular Analysis of Brain Tissue | Downregulated mRNA expression of tph2 (serotonin-synthesizing enzyme) and slc6a4 (serotonin transporter). | Regulation of gene expression in the serotonin pathway. |

Immunomodulatory Mechanisms

Prunin exhibits significant immunomodulatory activity, primarily characterized by anti-inflammatory effects. These actions are mediated through the regulation of key signaling pathways that govern the expression of inflammatory molecules, thereby influencing both innate and adaptive immune responses.

The innate immune system is the body's first line of defense, and its response is often characterized by inflammation. Prunin has been shown to exert potent anti-inflammatory effects by targeting critical signaling pathways within innate immune cells. One of the primary mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that controls the expression of numerous pro-inflammatory cytokines. By preventing NF-κB activation, prunin effectively decreases the production of inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).

The adaptive immune system provides a more specific and sustained response to pathogens, involving cells such as T-cells, Natural Killer (NK) cells, and macrophages. While extensive research on prunin's direct activation of T-cells and NK cells is limited, evidence points towards its significant modulatory role on macrophages.

Research has indicated that prunin can alter macrophage polarization. Macrophages can exist in different functional states, broadly classified as pro-inflammatory (M1) or anti-inflammatory/pro-repair (M2). In a tumor microenvironment, prunin was reported to alter macrophage polarization, suggesting a capacity to reverse immunosuppression often found in such settings researchgate.net. This modulation of macrophage function is a key aspect of regulating adaptive immunity. Macrophages are critical antigen-presenting cells (APCs) that initiate T-cell responses, and by influencing their polarization state, prunin can indirectly shape the subsequent adaptive immune reaction. There is currently a lack of direct scientific evidence demonstrating that prunin activates the cytotoxic functions of T-cells or NK cells.

| Immune System Branch | Target Cell/Pathway | Observed Effect | Molecular Mechanism |

|---|---|---|---|

| Innate Immunity | NF-κB Pathway | Inhibition | Prevents transcription of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β). |

| Innate Immunity | MAPK Pathway | Inhibition | Reduces signaling that leads to inflammation. |

| Adaptive Immunity | Macrophages | Altered Polarization | Modulates macrophage function, potentially reversing immunosuppression. |

Structure Activity Relationship Sar Studies of Prunin and Its Derivatives

Influence of Glycosylation on Biological Activity and Cellular Interactions

Studies comparing glycosylated flavonoids to their aglycones or to flavonoids with different glycosylation patterns highlight the impact of the sugar moiety. For instance, Prunin, a monoglycoside, has shown different activity profiles compared to compounds with multiple sugar units. nih.gov

Role of Glucose Moiety at the C-7 Position

The specific attachment of the glucose moiety at the C-7 position of the flavanone (B1672756) A-ring is a defining feature of Prunin. nih.gov This positional glycosylation is critical for its interaction with biological targets. Research indicates that the presence of the glucose moiety is important for Prunin's activity as a competitive inhibitor that binds directly to the catalytic active site of protein tyrosine phosphatase 1B (PTP1B). researchgate.net Furthermore, studies on flavonoid-protein interactions suggest that substituents at the C-7 hydroxyl group on the A-ring are more significant for binding to proteins like bovine serum albumin (BSA) than substituents at the C-3 hydroxyl group on the C-ring. brieflands.com

Impact on Membrane Permeability and Target Affinity

The glycosylation at the C-7 position impacts Prunin's membrane permeability and, consequently, its ability to reach intracellular targets. Glycosylation increases the molecule's polarity, which can hinder its passage through the hydrophobic phospholipid bilayer of cell membranes. brieflands.comresearchgate.net Membrane permeability is a crucial factor determining how effectively a compound can enter cells and interact with intracellular enzymes and proteins. researchgate.netekb.eg While Prunin's increased polarity due to glycosylation might reduce its passive diffusion across membranes compared to its aglycone, naringenin (B18129), its enhanced solubility can be advantageous for delivery in biological systems. The affinity of Prunin for its targets, such as PTP1B, is a result of specific molecular interactions within the binding site, influenced by the presence and position of the glucose moiety. researchgate.net

Importance of Hydroxyl Groups on the B-Ring for Protein/Enzyme Binding

The hydroxyl groups located on the B-ring of the flavonoid structure are critical determinants of protein and enzyme binding affinity. These hydroxyl groups can participate in key molecular interactions, including hydrogen bonding and π-π stacking, with residues in the binding pockets of target proteins. nih.govbrieflands.com The number and position of hydroxyl groups on the B-ring influence the strength and specificity of these interactions. mdpi.com

Increasing the number of hydroxyl groups on the B-ring has been shown to enhance the binding affinities of certain flavonoids, such as flavonols, with proteins like BSA, primarily through the formation of hydrogen bonds. brieflands.com Conversely, chemical modifications like methylation of these phenolic hydroxyl groups can alter the molecule's properties and affect its interaction with enzymes. mdpi.com The specific arrangement of hydroxyl groups on the B-ring can also explain variations in the inhibitory potency of flavonoids against enzymes like BACE1. nih.gov For instance, the presence of an ortho-hydroxyl group in the B-ring of isoflavanoids has been correlated with PTP-1B inhibitory activity. researchgate.net

Conformational Aspects and Molecular Interactions

The biological activity of Prunin and its derivatives is intrinsically linked to their three-dimensional conformation and how they interact at the molecular level with target proteins and enzymes. Molecular docking and simulation studies are valuable tools for understanding these interactions, predicting binding modes, and evaluating binding affinities. mdpi.comdrugdesign.org These computational approaches provide insights into the dynamic behavior of protein-ligand complexes, including conformational changes that may occur upon binding. mdpi.comdrugdesign.orgnih.govnih.gov

Molecular interactions driving the binding of Prunin to its targets include hydrogen bonds, π-π stacking interactions between aromatic rings of the flavonoid and amino acid residues, and hydrophobic interactions. nih.govbrieflands.commdpi.com The stability of the resulting protein-ligand complex is a cumulative effect of these various forces. mdpi.com Molecular docking can identify the key amino acid residues within the binding site that are involved in these interactions, while molecular dynamics simulations can reveal how these interactions evolve over time and how the flexibility of both the ligand and the protein influence binding. ekb.egmdpi.com Understanding the preferred conformations of Prunin and how they fit into the binding pockets of target proteins is essential for elucidating its mechanism of action.

SAR of Synthesized Prunin Derivatives (e.g., Esterification with Fatty Acids)

Chemical modification of Prunin can lead to derivatives with altered physicochemical properties and biological activities, providing valuable insights into its structure-activity relationship. Esterification with fatty acids is one such modification that can increase the lipophilicity of the compound. Prunin-alkyl esters, formed by esterifying Prunin with fatty acids of varying chain lengths (e.g., C4-C18), have been synthesized to explore their interactions with biological membranes and their potential as more lipid-soluble compounds. nih.gov

Advanced Methodologies in Prunin Research

Extraction Methodologies from Natural Sources

The extraction of prunin from plant materials involves separating the compound from the complex plant matrix. Various techniques are utilized, ranging from traditional solvent-based methods to more modern green extraction technologies and enzymatic approaches.

Solvent-Based Extraction Techniques

Solvent extraction is a widely used method based on the principle of differential solubility of compounds in different solvents. invertin-chem.comorganomation.com Ethanol (B145695) is a popular choice for prunin extraction due to its relative safety, ease of handling, and good solubility for the compound. invertin-chem.com The process typically involves grinding the plant material into a fine powder to increase the surface area, followed by mixing it with a suitable solvent like ethanol. invertin-chem.com The mixture is allowed to sit for a period, and longer extraction times can yield more prunin, although this also increases the risk of extracting unwanted compounds. invertin-chem.com After extraction, the liquid extract containing prunin and the solvent is separated from the solid plant residue through filtration. invertin-chem.com Evaporation is then used to remove the solvent, resulting in a concentrated extract. invertin-chem.com While effective, this extract may still contain impurities requiring further purification. invertin-chem.com

Factors influencing the efficiency of solvent extraction include the choice and polarity of the solvent, temperature and pressure, and contact time between the solvent and the sample. organomation.com

Green Extraction Technologies: Ultrasound-Assisted Maceration, Supercritical Fluid Extraction, Pressurized Liquid Extraction

Green extraction technologies aim to reduce the environmental impact, energy consumption, and chemical waste associated with traditional methods. sci-hub.seresearchgate.net

Ultrasound-Assisted Maceration (UAM): UAM utilizes ultrasound energy to enhance the extraction process. researchgate.netmdpi.commdpi.com The acoustic cavitation generated by ultrasound can damage plant tissues and rupture cell membranes, facilitating the release of target compounds. researchgate.net Advantages of UAM include reduced extraction time, lower solvent consumption, and the ability to operate at lower temperatures, making it suitable for thermolabile compounds. mdpi.com UAM is also compatible with green solvents like water and ethanol and can be scaled up for industrial applications. mdpi.com

Supercritical Fluid Extraction (SFE): SFE employs supercritical fluids, typically carbon dioxide (CO₂), as the solvent. invertin-chem.comsci-hub.semdpi.com Supercritical fluids possess properties of both liquids and gases, allowing for efficient penetration into the plant matrix. invertin-chem.commdpi.com CO₂ is often used due to its non-toxicity, non-flammability, and ease of removal from the extract. invertin-chem.commdpi.com In SFE, the plant material is placed in an extraction vessel, and supercritical CO₂ is pumped in. invertin-chem.commdpi.com The CO₂ dissolves the prunin, and extraction conditions like temperature and pressure can be controlled to optimize efficiency. invertin-chem.commdpi.com Reducing the pressure after extraction causes the CO₂ to return to a gaseous state, separating it from the prunin extract. invertin-chem.com SFE is considered more environmentally friendly than solvent extraction and can yield a higher-quality extract. invertin-chem.com

Pressurized Liquid Extraction (PLE): PLE involves using solvents at elevated temperatures and pressures. sci-hub.semdpi.comresearchgate.net This technique enhances the solubility and mass transfer properties of the solvent, improving extraction efficiency and reducing processing times. researchgate.netmdpi.comresearchgate.net PLE can be particularly effective for extracting polar compounds like phenolic acids and flavonoids. mdpi.com Using ethanol as the solvent in PLE can ensure the absence of harmful solvents in the final product. researchgate.net

Enzymatic Extraction Approaches

Enzyme-assisted extraction is a method that utilizes enzymes to break down plant cell walls, facilitating the release of prunin. invertin-chem.comresearchgate.net Enzymes such as cellulase (B1617823) and pectinase (B1165727) can target specific components of the cell wall. invertin-chem.com The process involves mixing the plant material with a buffer solution and adding the appropriate enzymes. invertin-chem.com Controlling temperature and pH is essential for optimal enzyme activity. invertin-chem.com This method can increase the extraction yield by accessing prunin trapped within cells and uses milder conditions, which can help preserve the compound's structure and activity. invertin-chem.com Enzymatic hydrolysis of naringin (B1676962) using α-L-rhamnosidase is a method for producing prunin. researchgate.netnih.govbiomedscidirect.comdoi.org

Purification and Isolation Techniques

Following extraction, purification and isolation techniques are necessary to obtain high-purity prunin by removing impurities. invertin-chem.com

Chromatographic Separation Methods (e.g., HPLC)

Chromatographic methods are widely used for the purification and isolation of prunin. invertin-chem.comnih.govosti.gov High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components in a liquid mixture based on their differential interaction with a stationary phase as they are carried by a mobile phase. knauer.netshimadzu.comwikipedia.org

In HPLC, a liquid sample is injected into a stream of solvent (mobile phase) flowing through a column packed with a stationary phase. knauer.netshimadzu.com Components of the sample separate based on their varying affinities for the stationary and mobile phases. knauer.netshimadzu.comwikipedia.org A detector, such as a UV detector, registers the separated components as they elute from the column, producing a chromatogram. knauer.netshimadzu.com The retention time identifies the compound, and the peak area indicates its quantity. shimadzu.com

Different types of stationary phases and mobile phases can be used in HPLC, including normal-phase and reversed-phase chromatography, depending on the polarity of the target compound and other components in the mixture. knauer.netwikipedia.org Gradient elution, where the mobile phase composition changes over time, can be used to improve separation efficiency, particularly for complex mixtures. knauer.netshimadzu.comwikipedia.org

Research has demonstrated the use of sequential chromatographic techniques, including anion exchange, hydrophobic interaction, and size exclusion chromatography, for purifying prunin. nih.govosti.gov HPLC techniques are also used for the separation of enzymatically synthesized prunin. google.com

Spectroscopic and Chromatographic Characterization in Research

Spectroscopic and chromatographic techniques are indispensable tools for the characterization of prunin in research. These methods help confirm the identity, purity, and structural features of the isolated compound.

Chromatographic techniques like HPLC, often coupled with detectors such as UV/DAD (Diode Array Detector), are used for the chemical profiling and quantification of prunin in extracts. mdpi.comfrontiersin.org

Spectroscopic methods provide detailed structural information. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful techniques used in combination for the characterization of natural products like prunin. theanalyticalscientist.comnih.govfrontiersin.org

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of molecules, which is crucial for determining the molecular weight and formula of prunin. theanalyticalscientist.comebi.ac.uk Fragmentation patterns in MS can provide additional structural clues. theanalyticalscientist.com MS offers high sensitivity and selectivity. theanalyticalscientist.comebi.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the structure and bonding of prunin by analyzing the interaction of atomic nuclei with a magnetic field. theanalyticalscientist.comebi.ac.uk Different NMR experiments can reveal the arrangement of atoms and functional groups within the molecule. theanalyticalscientist.com NMR is known for its quantitative power and reproducibility. theanalyticalscientist.comebi.ac.uk

Coupling chromatographic techniques like HPLC with MS (LC-MS) and NMR (LC-NMR) allows for online separation and characterization of compounds in complex mixtures. theanalyticalscientist.comfrontiersin.orgnih.gov LC-MS is commonly used for the dereplication of natural extracts, aiding in the identification of known compounds. theanalyticalscientist.com LC-NMR is a powerful method for the separation and structural elucidation of unknown compounds. nih.gov The integration of MS and NMR data provides a robust strategy for compound identification, combining the high sensitivity of MS with the detailed structural information from NMR. theanalyticalscientist.comnih.govfrontiersin.org

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used and powerful analytical technique for the separation, identification, and quantification of compounds in a sample. advancechemjournal.com In Prunin research, HPLC is routinely employed to determine the purity of isolated or synthesized Prunin. sigmaaldrich.comcarlroth.comchromforum.orgfabad.org.tr The method involves injecting a sample onto a chromatographic column, where components are separated based on their interactions with the stationary and mobile phases. A detector then measures the eluting compounds, producing a chromatogram with peaks corresponding to each component.

For quantitative analysis of Prunin using HPLC, a calibration curve is typically generated by running standards of known Prunin concentrations. chromforum.orgfabad.org.tr The area under the Prunin peak in the sample chromatogram is then compared to this curve to determine the concentration of Prunin. Purity can be assessed by evaluating the peak area percentage of Prunin relative to other detected peaks in the chromatogram. chromforum.org While this provides a relative measure of purity, it is important to consider that some impurities might not be detected by the specific method used. chromforum.org HPLC offers reliable quantitative precision and accuracy, making it suitable for determining the amount of active pharmaceutical ingredients and related substances. advancechemjournal.com

Ultra-High-Performance Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (UHPLC-HR-MS/MS) for Metabolite Profiling

Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (UHPLC-HR-MS/MS) is a powerful technique for the comprehensive profiling and identification of metabolites, including those related to Prunin. UHPLC systems, utilizing columns packed with smaller particles, offer significant advantages over conventional HPLC, such as reduced analysis time, increased peak capacity, enhanced sensitivity, and improved reproducibility. researchgate.net

When coupled with HR-MS/MS, this technique allows for accurate mass measurements of parent ions and their fragmentation patterns, which are crucial for the confident identification of metabolites in complex biological or botanical samples. researchgate.netscielo.brresearchgate.netacs.org Untargeted metabolomics approaches using UHPLC-HRMS enable the detailed unraveling of the chemical composition of extracts containing Prunin. researchgate.net Data processing involves comparing acquired mass spectra and retention times to databases and libraries of known compounds and their fragmentation patterns. acs.org This allows researchers to identify Prunin and potentially its metabolic products or related flavonoids within a sample, providing insights into its biotransformation and distribution. mdpi.comwikipedia.orgresearchgate.netjapsonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical technique primarily used for the separation and identification of volatile and semi-volatile compounds. jfda-online.com While Prunin itself, being a flavonoid glycoside, may not be directly amenable to GC-MS analysis without chemical derivatization due to its relatively low volatility and thermal stability, GC-MS is valuable for analyzing related, more volatile compounds that might be present alongside Prunin in plant extracts or biological samples. phcogj.comresearchgate.netresearchgate.netimpactfactor.org

In GC-MS, compounds are separated in the gas phase based on their boiling points and interactions with the stationary phase in the GC column. impactfactor.org The separated compounds then enter a mass spectrometer, which ionizes them and detects the resulting ions based on their mass-to-charge ratio. impactfactor.org The fragmentation pattern of a compound's ions provides a unique mass spectrum, which can be compared to spectral libraries (such as the NIST library) for identification. researchgate.netimpactfactor.org GC-MS can therefore be used to identify and quantify volatile phytochemicals or potential degradation products in samples where Prunin is present, contributing to a more complete chemical profile. phcogj.comresearchgate.netresearchgate.net Chemical derivatization, such as silylation, acylation, or alkylation, can be employed to increase the volatility and improve the chromatographic properties of polar compounds, making them suitable for GC-MS analysis. jfda-online.com

Computational and In Silico Approaches

Computational and in silico methods play an increasingly vital role in Prunin research, offering insights into its molecular interactions, potential mechanisms of action, and facilitating the drug discovery process.

Molecular Docking Simulations for Ligand-Target Binding Affinity

Molecular docking simulations are computational techniques used to predict the preferred orientation and binding affinity of a ligand (such as Prunin) to a target protein or enzyme. nih.govnih.govnih.govscidb.cnscispace.com These simulations provide valuable information about how Prunin might interact with biological targets at the molecular level.

Studies have utilized molecular docking to investigate the binding of Prunin to proteins like Protein Tyrosine Phosphatase 1B (PTP1B) and mitochondrial protein tyrosine phosphatase 1 (PTPMT1). nih.govnih.govnih.gov The docking process typically involves placing the ligand in the binding site of the protein and exploring various conformations and orientations to find the most energetically favorable binding pose. scispace.com The output of docking simulations includes predicted binding affinities, often expressed as docking scores or binding energies. A lower (more negative) binding energy generally indicates a stronger predicted interaction and higher binding affinity. nih.govnih.gov For example, Prunin has shown promising binding affinities in silico, with reported docking scores of -9 kcal/mol for PTP1B and a binding energy of -8.66 kcal/mol for PTPMT1, suggesting potential inhibitory activity against these enzymes. nih.govnih.govnih.gov Molecular dynamics simulations can be subsequently performed to assess the stability of the predicted ligand-protein complex over time. nih.govnih.gov

The following table summarizes some reported molecular docking findings for Prunin:

| Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

| Protein Tyrosine Phosphatase 1B (PTP1B) | -9.0 | nih.gov |

| Mitochondrial Protein Tyrosine Phosphatase 1 (PTPMT1) | -8.66 | nih.govnih.gov |

Quantum Chemical Calculations for Mechanistic Insights

Quantum Chemical Calculations (QCC), often based on principles like Density Functional Theory (DFT), are employed to study the electronic structure, properties, and reactivity of molecules at a fundamental level. computer.orgscirp.orgacs.orgresearchgate.netesqc.org Applying QCC to Prunin can provide deeper insights into its chemical behavior and potential reaction mechanisms.

QCC can help researchers understand factors such as bond energies, charge distribution, and molecular orbitals, which are relevant for predicting how Prunin might react with other molecules or undergo transformations in biological systems. scirp.orgacs.org One study, for instance, applied Chemical Reactivity Theory within DFT to investigate the Prunin flavonoid, providing insights into its reactive sites and potential interactions. scirp.org While complex and computationally intensive, QCC can offer valuable mechanistic details that complement experimental findings. acs.orgesqc.org Various approximations are often used in QCC to make calculations computationally feasible for larger molecules like flavonoids. esqc.org

Artificial Intelligence and Machine Learning in Prunin Drug Discovery

Advanced Delivery Systems for Research Applications

The inherent physicochemical properties of Prunin, such as its low solubility and susceptibility to first-pass metabolism, necessitate the development of advanced delivery systems to improve its absorption and distribution in experimental models. mdpi.com Nanotechnology offers innovative solutions by providing platforms to encapsulate, protect, and deliver Prunin more effectively. mdpi.comnih.govresearchgate.netconsensus.app These advanced delivery systems aim to enhance the bioavailability of Prunin, prolong its circulation time, and facilitate its targeted accumulation at specific sites of interest in research studies. mdpi.comalliedacademies.orgijpsjournal.comeuropeanpharmaceuticalreview.comopenaccessjournals.com

Nanoformulation Development for Enhanced Bioavailability and Target Specificity

Nanoformulations, including nanoparticles and liposomes, are being developed to address the bioavailability and targeting challenges associated with Prunin in research. mdpi.comnih.govresearchgate.netdntb.gov.uaconsensus.app Encapsulating Prunin within these nanocarriers can protect it from degradation, improve its solubility, and enhance its absorption. mdpi.com

Nanoparticles, such as solid lipid nanoparticles and mesoporous nanoparticles, can be tailored to encapsulate Prunin, thereby improving its stability and facilitating its absorption in experimental settings. mdpi.com These nanoformulations can be designed to enhance tissue penetration, allowing Prunin to reach target sites more efficiently in research models. mdpi.com

Liposomes, artificial vesicles made from lipids, are another type of nanoformulation explored for Prunin delivery. mdpi.comnih.govprotocols.iojosai.ac.jpsemanticscholar.org They can encapsulate Prunin, improving its solubility and potentially offering targeted delivery in research applications. mdpi.com Research on related compounds like Naringin, which is metabolized to Prunin and Naringenin (B18129), also highlights the use of liposomes to improve stability, sustained release, and absorption in experimental studies. mdpi.comcabidigitallibrary.org

Targeted drug delivery using nanotechnology is a cutting-edge approach that aims to deliver therapeutic agents precisely to specific cells or tissues, minimizing off-target effects in research models. mdpi.comijpsjournal.comopenaccessjournals.com For Prunin, targeted delivery systems utilizing nanotechnology could be a breakthrough in increasing its impact in specific research areas. mdpi.com Beyond actively targeting specific receptors, nanoparticles can also exploit passive targeting mechanisms like the enhanced permeability and retention (EPR) effect, which can lead to their accumulation in certain tissues with leaky vasculature, such as tumors, thereby increasing Prunin concentration at these sites in experimental tumor models. mdpi.com

Future research in Prunin delivery systems is focusing on the development of multifunctional nanoparticles. mdpi.com These nanoparticles aim to improve both the bioavailability and targeting of Prunin and could potentially allow for the simultaneous delivery of other agents alongside Prunin in complex research experiments. mdpi.com

Strategies for Sustained Release and Controlled Delivery in Experimental Models

Strategies for sustained and controlled release of Prunin in experimental models are crucial for maintaining therapeutic concentrations over extended periods and optimizing research outcomes. mdpi.com Nanoformulations play a key role in achieving controlled release. mdpi.com

Nanoparticles can be formulated for controlled release, helping to maintain consistent levels of Prunin in the system over time in research studies. mdpi.com This controlled release can be particularly beneficial in studies requiring prolonged exposure to Prunin to observe its effects. mdpi.com

Advances in nanomedicine are exploring the use of stimuli-responsive nanoparticles that can release their payload in response to specific triggers, such as changes in pH, temperature, or light. mdpi.com This could offer new ways to precisely control Prunin delivery in specific experimental microenvironments. mdpi.com

Metabolism and Pharmacokinetic Insights of Prunin in Preclinical Models

Absorption and Distribution Mechanisms in Animal Models

Prunin, as a flavonoid glycoside, possesses a glucose moiety attached to its aglycone form, prunetin (B192199) mdpi.com. This glycosylation influences its solubility and absorption characteristics in the gastrointestinal tract. While the glucose component generally increases water solubility, which can be beneficial for initial dissolution, the absorption of flavonoid glycosides across the intestinal wall is often limited compared to their aglycone counterparts mdpi.com.

Studies investigating the absorption of flavonoid glycosides in animal models suggest that enzymatic hydrolysis by gut microbiota and intestinal enzymes plays a significant role in releasing the more readily absorbable aglycone mdpi.com. Once absorbed, prunin and its metabolites are distributed to various tissues, where they may exert their pharmacological effects nih.gov.

Hepatic Metabolism of Prunin and its Metabolites

Following absorption, prunin and its metabolites undergo extensive metabolism, primarily in the liver mdpi.comnih.gov. Hepatic metabolism involves a series of enzymatic reactions aimed at converting lipophilic compounds into more polar, water-soluble metabolites that can be easily eliminated from the body msdvetmanual.comdrughunter.com. This process is broadly categorized into Phase I and Phase II biotransformation reactions msdvetmanual.com.

Phase I Biotransformation Reactions (Oxidation, Reduction)

Phase I metabolism introduces or exposes functional groups on the parent compound or its metabolites, often through oxidation, reduction, or hydrolysis reactions msdvetmanual.com. These reactions are primarily catalyzed by hepatic enzymes, most notably the cytochrome P450 (CYP) enzyme system msdvetmanual.comfda.gov. While specific data on the Phase I metabolism of prunin in preclinical models is limited in the provided search results, flavonoids in general are known to undergo oxidation and reduction reactions catalyzed by CYP enzymes and other hepatic enzymes msdvetmanual.com. These reactions can lead to the formation of hydroxylated, epoxidized, or reduced derivatives of prunin and its aglycone, prunetin.

Phase II Conjugation Reactions (Glucuronidation, Sulfation)